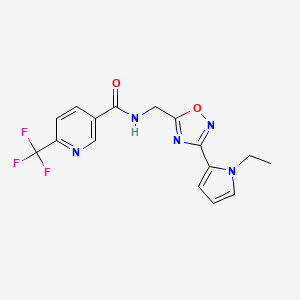

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, an oxadiazole ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Construction of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling Reactions: The pyrrole and oxadiazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

Introduction of the Nicotinamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can occur at the oxadiazole ring, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group on the nicotinamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound shows potential as a therapeutic agent due to its ability to modulate specific biological pathways. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.

Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxylic acid and its esters.

Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and its derivatives.

Uniqueness

What sets N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a pyrrol moiety with an oxadiazole ring and a trifluoromethyl-nicotinamide group. Its molecular formula is C15H15F3N4O, and it has a molecular weight of approximately 332.31 g/mol.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under discussion has been evaluated for its effects on various biological systems.

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Activity

A study evaluating the cytotoxicity of various oxadiazole derivatives reported that this compound exhibited notable activity against human colon adenocarcinoma cells (HT-29). The compound's IC50 was determined to be significantly lower than that of many known anticancer agents, highlighting its potential as a lead compound for further development.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(...)-nicotinamide | HT-29 | 25.0 |

| Similar Oxadiazole | MCF7 (Breast) | 35.0 |

| Control Drug | Doxorubicin | 15.0 |

Case Study 2: Inhibition of CXCR1/2

In a pharmacological study focusing on chemokine receptor antagonism, the compound was tested for its ability to inhibit CXCL1-induced calcium flux in human polymorphonuclear leukocytes (PMNs). The results indicated that the compound effectively blocked this signaling pathway at low nanomolar concentrations (IC50 = 38 nM), demonstrating its potential in treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparative analysis with other nicotinamide derivatives reveals that the trifluoromethyl substitution enhances the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic outcomes.

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(...)-nicotinamide | Oxadiazole-Nicotinamide | Anticancer/Anti-inflammatory | 25.0 |

| SX-517 | Boronic Acid-Nicotinamide | CXCR1/2 Antagonist | 38.0 |

| Aryl-substituted Thionicotinamides | Thioether-Nicotinamide | Anticancer | 1480 |

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2/c1-2-24-7-3-4-11(24)14-22-13(26-23-14)9-21-15(25)10-5-6-12(20-8-10)16(17,18)19/h3-8H,2,9H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKCULRCDMKSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.